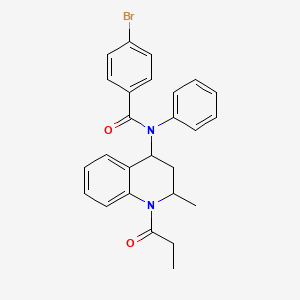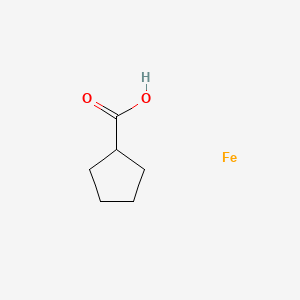![molecular formula C21H14ClN3O5 B12453618 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the nitro, methoxy, and chlorophenyl groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzoxazole ring through a cyclization reaction. The nitro and methoxy groups are introduced via nitration and methylation reactions, respectively. The chlorophenyl group is incorporated through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide: Similar structure with an ethoxy group instead of a methoxy group.
N-(3-chlorophenethyl)-4-nitrobenzamide: Contains a nitrobenzamide moiety with a chlorophenethyl group.
Uniqueness
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring system, along with the nitro, methoxy, and chlorophenyl groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H14ClN3O5 |
|---|---|
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-19-7-5-12(10-17(19)25(27)28)20(26)23-15-6-8-18-16(11-15)24-21(30-18)13-3-2-4-14(22)9-13/h2-11H,1H3,(H,23,26) |
Clave InChI |
CMDJQHHFCYUHLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)

